molecular formula C17H18N2O4S2 B2692271 (E)-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)pentanoic acid CAS No. 1095903-63-1

(E)-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)pentanoic acid

Cat. No. B2692271
CAS RN: 1095903-63-1
M. Wt: 378.46
InChI Key: HBQMTCSGAVBKGH-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)pentanoic acid is a useful research compound. Its molecular formula is C17H18N2O4S2 and its molecular weight is 378.46. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Cancer Potential

Research has demonstrated the synthesis and evaluation of novel derivatives related to thioxothiazolidin compounds as potential anti-proliferative agents. These compounds, including variations of thioxothiazolidin-4-one, have been tested for their anti-cancer activity across different cell lines. For instance, certain derivatives have shown potent anti-cancer activities, highlighting their potential as candidates for anti-cancer therapy. These findings suggest the derivatives' ability to inhibit tumor growth and angiogenesis, a crucial aspect of cancer progression (Chandrappa et al., 2010).

Antibacterial and Antifungal Activities

The antimicrobial potential of thioxothiazolidin derivatives has also been explored. Compounds synthesized from similar chemical structures have been tested against various bacterial and fungal strains. Some studies have reported compounds exhibiting good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. This suggests their possible use in treating infections and as a base for developing new antimicrobial agents (Patel et al., 2010).

Enzyme Inhibition and Anti-inflammatory Properties

Further studies have identified derivatives of thioxothiazolidin as potent inhibitors of specific bacterial enzymes, such as MurD ligase, which plays a significant role in bacterial cell wall synthesis. The inhibition of MurD ligase by these compounds, as revealed through crystal structure analysis, provides a foundation for the development of novel antibacterial agents targeting enzyme pathways (Zidar et al., 2010).

properties

IUPAC Name

2-[[4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoyl]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c1-3-4-12(16(22)23)18-14(20)11-7-5-10(6-8-11)9-13-15(21)19(2)17(24)25-13/h5-9,12H,3-4H2,1-2H3,(H,18,20)(H,22,23)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQMTCSGAVBKGH-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)pentanoic acid

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